molecular formula C23H32N4S B2739250 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-58-4

1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No. B2739250
CAS RN: 868228-58-4
M. Wt: 396.6
InChI Key: YIIQGQGVJVFUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C23H32N4S and its molecular weight is 396.6. The purity is usually 95%.
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Scientific Research Applications

Thiourea and Its Derivatives

Thiourea derivatives are known for their widespread use in industrial applications since the early 20th century. Research highlights include their potential in causing contact dermatitis, which is relevant in occupational health studies. Thiourea compounds have been identified as sensitizers in cases related to adhesive tape and diazo-sensitized paper, leading to skin problems primarily through airborne contact (Dooms-Goossens et al., 1987). Furthermore, thiourea derivatives exhibit medicinal importance and chemosensing capabilities. Their coordination with selected metals (Cu, Ag, Au) for biological and medicinal applications, and their potential as chemosensors in analytical chemistry to detect anions and cations in environmental and biological samples, have been highlighted. This versatility is attributed to the improved activities achievable through appropriate metal coordination (Khan et al., 2020).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, having reached late-stage clinical trials for CNS disorders treatment. Despite their proven "druglikeness," the scaffolding is often narrowly viewed as a "CNS structure." Recent patent research suggests a low number of patents concerning therapeutic uses, indicating an underestimation of this molecular template's potential. The appropriate modulation of its basicity and substitution patterns can yield significant pharmacokinetic and pharmacodynamic improvements across various therapeutic areas. This underlines the need for diversifying the applications and utility of N-phenylpiperazine derivatives (Maia et al., 2012).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4S/c1-17-9-8-12-21(18(17)2)25-23(28)24-19(3)22(20-10-6-5-7-11-20)27-15-13-26(4)14-16-27/h5-12,19,22H,13-16H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIQGQGVJVFUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

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